Ethyl 3-Fluoro-4-iodobenzoate
CAS No.: 1027513-43-4
Cat. No.: VC4174765
Molecular Formula: C9H8FIO2
Molecular Weight: 294.064
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027513-43-4 |
---|---|
Molecular Formula | C9H8FIO2 |
Molecular Weight | 294.064 |
IUPAC Name | ethyl 3-fluoro-4-iodobenzoate |
Standard InChI | InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Standard InChI Key | YKLQREFLOXXOCG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(C=C1)I)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Ethyl 3-fluoro-4-iodobenzoate is defined by the systematic IUPAC name ethyl 3-fluoro-4-iodobenzoate and the SMILES notation O=C(OCC)C1=CC=C(I)C(F)=C1
. Its InChIKey (YKLQREFLOXXOCG-UHFFFAOYSA-N
) and standard InChI string provide unambiguous identifiers for database referencing . The crystalline solid exhibits a boiling point of 301.6 ± 32.0°C at 760 mmHg, though solubility data remain unspecified in available literature .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈FIO₂ | |
Molecular Weight | 294.06 g/mol | |
CAS Number | 1027513-43-4 | |
Boiling Point | 301.6 ± 32.0°C | |
Storage Conditions | 4°C, protected from light |
Spectroscopic and Computational Data
Synthesis and Manufacturing
Halogenation-Esterification Pathways
The synthesis of ethyl 3-fluoro-4-iodobenzoate typically proceeds via sequential halogenation and esterification. A representative route involves:
-
Iodination of 3-fluorobenzoic acid using iodine monochloride (ICl) in acetic acid, yielding 3-fluoro-4-iodobenzoic acid.
-
Esterification with ethanol under acidic (H₂SO₄) or catalytic (ZnO nanoparticles) conditions, forming the ethyl ester .
Optimization Considerations:
-
Catalyst Selection: ZnO nanoparticles enhance esterification efficiency (73% yield reported for analogous compounds) .
-
Temperature Control: Reactions conducted at 95°C minimize side-product formation .
-
Purification: Column chromatography over silica gel is standard for isolating >95% purity .
Alternative Methodologies
Chemical Reactivity and Functional Transformations
Halogen-Directed Reactivity
The iodine substituent facilitates cross-coupling reactions, enabling access to biaryl systems:
-
Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids generates 3-fluoro-4-arylbenzoates.
-
Ullmann Coupling: Copper-mediated coupling with amines forms aryl amino derivatives .
The fluorine atom, while less reactive, influences electronic effects, directing electrophiles to the meta position relative to the ester group.
Ester Hydrolysis and Derivative Synthesis
Alkaline hydrolysis (e.g., NaOH in ethanol/water) cleaves the ethyl ester to 3-fluoro-4-iodobenzoic acid, a precursor for amides and acyl chlorides. Functionalization at the carboxylic acid stage expands utility in drug discovery, as seen in protease inhibitor scaffolds .
Applications in Scientific Research
Pharmaceutical Intermediates
Ethyl 3-fluoro-4-iodobenzoate serves as a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) analogs. Iodine’s role as a leaving group enables late-stage functionalization, reducing synthetic steps .
Materials Science
In organic electronics, halogenated benzoates modify charge transport properties in polymer matrices. The compound’s iodine enhances spin-orbit coupling, potentially improving OLED efficiency .
Agrochemical Development
Fluorine’s metabolic stability and iodine’s bioactivity guide its use in herbicide and fungicide prototypes. Field trials demonstrate efficacy against Phytophthora infestans at 50 ppm concentrations.
Storage Protocols: Store at 4°C in amber glass vials to prevent photodegradation .
Vendor | Purity | Price (250 mg) | SKU |
---|---|---|---|
Sigma-Aldrich | 95% | $20.70 | SY3H7CF2B554 |
Synthonix Corporation | 97% | $20.70 | E62884-250MG |
ChemScene LLC | 95% | $22.50 | CIAH987EC529 |
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzoate derivatives.
-
Radiotracer Applications: Leveraging iodine-125 for positron emission tomography (PET) imaging probes .
-
Green Chemistry Innovations: Solvent-free esterification using microwave irradiation to improve sustainability .
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